molecular formula C9H8O2 B585600 3-(3-Hydroxyprop-1-YN-1-YL)phenol CAS No. 151057-25-9

3-(3-Hydroxyprop-1-YN-1-YL)phenol

Cat. No.: B585600
CAS No.: 151057-25-9
M. Wt: 148.161
InChI Key: UDKDMAHGRXEFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyprop-1-YN-1-YL)phenol is an organic compound with the molecular formula C9H8O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propynyl group (-C≡C-CH2OH) at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the propargyl alcohol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxo-1-propyn-1-yl)phenol.

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 3-(3-hydroxy-1-propen-1-yl)phenol or 3-(3-hydroxypropyl)phenol, respectively.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(3-oxo-1-propyn-1-yl)phenol

    Reduction: 3-(3-hydroxy-1-propen-1-yl)phenol, 3-(3-hydroxypropyl)phenol

    Substitution: Various esters or ethers of this compound

Scientific Research Applications

3-(3-Hydroxyprop-1-YN-1-YL)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanol: Similar in structure but lacks the triple bond and hydroxyl group on the propynyl chain.

    4-(3-Hydroxy-1-propyn-1-yl)phenol: An isomer with the hydroxyl group at the para position.

    3-(3-Hydroxy-1-propen-1-yl)phenol: A reduced form with a double bond instead of a triple bond.

Uniqueness

3-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to the presence of both a hydroxyl group and a propynyl group on the benzene ring

Properties

CAS No.

151057-25-9

Molecular Formula

C9H8O2

Molecular Weight

148.161

IUPAC Name

3-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,6H2

InChI Key

UDKDMAHGRXEFFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C#CCO

Synonyms

Phenol, 3-(3-hydroxy-1-propynyl)- (9CI)

Origin of Product

United States

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